molecular formula C13H14N2O2S B11740000 4-(Benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile

4-(Benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile

Cat. No.: B11740000
M. Wt: 262.33 g/mol
InChI Key: JXMIWOLOIKZLRX-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile is an organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a dimethylamino group, and a penta-2,4-dienenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable penta-2,4-dienenitrile precursor in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonyl derivatives.

Scientific Research Applications

4-(Benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s solubility and facilitate its transport across cell membranes. The penta-2,4-dienenitrile backbone can participate in various chemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzenesulfonyl)-5-(methylamino)penta-2,4-dienenitrile
  • 4-(Benzenesulfonyl)-5-(ethylamino)penta-2,4-dienenitrile
  • 4-(Benzenesulfonyl)-5-(propylamino)penta-2,4-dienenitrile

Uniqueness

4-(Benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienenitrile

InChI

InChI=1S/C13H14N2O2S/c1-15(2)11-13(9-6-10-14)18(16,17)12-7-4-3-5-8-12/h3-9,11H,1-2H3

InChI Key

JXMIWOLOIKZLRX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=CC#N)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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